molecular formula C19H30N6O2 B6445243 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one CAS No. 2640885-06-7

2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B6445243
CAS No.: 2640885-06-7
M. Wt: 374.5 g/mol
InChI Key: BLXFSKBEEGGWTM-UHFFFAOYSA-N
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Description

The compound is a derivative of 1-(2-Pyrimidyl)piperazine, which is a piperazine-based derivative . It is a complex organic compound with multiple functional groups including a pyrimidine ring, a piperazine ring, a pyrrolidine ring, and a morpholine ring.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[(4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .


Molecular Structure Analysis

The molecular structure of the compound can be confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis . The compound contains a pyrimidine ring, which is found in the structures of many important natural and synthetic biologically active compounds .


Chemical Reactions Analysis

The compound can undergo various chemical reactions to form new derivatives. For instance, the reaction of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one with methyl chloroacetate, followed by hydrazinolysis, gave 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide . This compound was then used to obtain a series of new derivatives, including those containing a 1,2,4-triazole, 1,3,4-oxadiazole, or furan ring in addition to the pyrimidine fragment .

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to show significant pharmacological activity . They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor, as well as are able to inhibit a wide range of enzymes .

Properties

IUPAC Name

2-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N6O2/c1-16-20-17(23-4-2-3-5-23)14-18(21-16)24-8-6-22(7-9-24)15-19(26)25-10-12-27-13-11-25/h14H,2-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXFSKBEEGGWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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